molecular formula C10H9BrN2O2 B1588303 Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-37-0

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Numéro de catalogue: B1588303
Numéro CAS: 67625-37-0
Poids moléculaire: 269.09 g/mol
Clé InChI: MWDCKDQQAFZDOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0, molecular formula C₁₀H₉BrN₂O₂) is a brominated imidazo[1,2-a]pyridine derivative with a carboxylic ester group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules such as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . Its reactivity at the bromine position enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the introduction of diverse substituents for drug discovery .

Propriétés

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCKDQQAFZDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428003
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-37-0
Record name 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Reaction Procedure

Step Description
1 Mix 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde solution in a solvent.
2 Add an alkali base (e.g., sodium bicarbonate) to the mixture.
3 Stir the reaction mixture at 25–55 °C for 2–24 hours.
4 Concentrate the reaction mixture under reduced pressure.
5 Extract the product with ethyl acetate; wash with water.
6 Dry the organic phase over anhydrous sodium sulfate.
7 Remove solvent by rotary evaporation to yield crude product.
8 Purify the crude product by recrystallization from ethyl acetate/normal hexane (1:1 v/v).

Representative Experimental Data

Entry Alkali Base Solvent Temp (°C) Time (h) Yield (%) Product Appearance Melting Point (°C)
1 Sodium bicarbonate Ethanol 55 5 72.0 Off-white crystals 76.5 – 78.0
2 Sodium carbonate Ethanol 55 10 67.8 Light brown crystals 76.3 – 78.2
3 Sodium hydroxide Methanol 55 12 Not specified Brown solid Not specified

Notes: The reaction is sensitive to the choice of base and solvent, impacting yield and purity. Sodium bicarbonate in ethanol at 55 °C for 5 hours gave the highest yield and purity in the reported examples.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of the amino group of 2-amino-5-bromopyridine on the aldehyde carbon of monochloroacetaldehyde, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system. The presence of alkali facilitates deprotonation and cyclization steps, while the bromine substituent remains intact, allowing further functionalization.

Alternative Synthetic Routes and Esterification

While the above method directly yields the imidazo[1,2-a]pyridine core, the ethyl ester functionality at the 2-position may be introduced by:

  • Using ethyl chloroacetate or ethyl glyoxylate derivatives instead of monochloroacetaldehyde.
  • Post-cyclization esterification of the carboxylic acid intermediate with ethanol under acidic or coupling conditions.

These modifications require optimization of reaction conditions to maintain the bromine substituent and ring integrity.

Purification and Characterization

  • Recrystallization: Typically performed from a mixed solvent system of ethyl acetate and normal hexane (1:1 v/v) to obtain high-purity crystals.
  • Drying: Anhydrous sodium sulfate is used to remove residual moisture.
  • Characterization: Confirmed by melting point determination, ^1H NMR, and ^13C NMR spectroscopy, showing characteristic signals of the imidazo[1,2-a]pyridine ring and ethyl ester group.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Starting material 2-amino-5-bromopyridine Purity critical for high yield
Aldehyde reagent 40% aqueous monochloroacetaldehyde Alternative: ethyl chloroacetate for ester
Base Sodium bicarbonate, sodium carbonate, sodium hydroxide, triethylamine Sodium bicarbonate preferred
Solvent Ethanol, methanol, water Ethanol favored for yield and purity
Temperature 25–55 °C 55 °C optimal in examples
Reaction time 2–24 hours 5–12 hours typical
Extraction solvent Ethyl acetate Efficient for product isolation
Drying agent Anhydrous sodium sulfate Standard drying agent
Recrystallization solvent Ethyl acetate/normal hexane (1:1 v/v) Produces high-purity crystals
Yield 67.8–72.0% Dependent on base and solvent

Research Findings and Industrial Relevance

  • The described synthetic method offers mild reaction conditions, operational simplicity, and reproducible high purity, making it suitable for both laboratory-scale and industrial production.
  • The method avoids harsh reagents and extreme conditions, preserving the bromine substituent essential for further functionalization.
  • The reaction parameters can be tuned to optimize yield and purity depending on scale and application requirements.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with an imidazo[1,2-a]pyridine core structure and a bromine atom at the 6-position. It also features an ethyl ester group. The empirical formula is C10H9BrN2O2 and the molecular weight is 269.09 .

Scientific Research Applications
this compound is significant in scientific research for several applications.

  • Synthesis of Biologically Active Agents Imidazo[1,2-a]pyridine derivatives, including ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, are crucial intermediates in synthesizing biologically active and medicinally useful agents . They are used in synthesizing antiviral and anticonvulsant agents and cyclin-dependent kinase (CDK) inhibitors .
  • Medicinal Chemistry It serves as a building block for creating potential therapeutic agents, especially in developing anti-tuberculosis drugs.
  • Biological Studies The compound is used to study the biological activity of imidazo[1,2-a]pyridine derivatives, including their anticancer and antimicrobial properties.
  • Chemical Research As a precursor, it helps synthesize various functionalized imidazo[1,2-a]pyridine compounds, which are of interest in material science and organic synthesis.

Biological Activity
This compound exhibits diverse biological activities, making it valuable in medicinal chemistry.

  • Antimicrobial Properties Research suggests it has significant antimicrobial properties against various bacterial strains, and has demonstrated effectiveness against Mycobacterium tuberculosis.
  • Anti-inflammatory Properties Derivatives containing the imidazo[1,2-a]pyridine ring system have demonstrated anti-inflammatory properties .

Safety Information

This compound is labeled with the signal word "Warning" and may cause skin and serious eye irritation. It may also cause specific target organ toxicity through respiratory tract irritation . When handling this chemical, avoid breathing its dust, fumes, gas, mist, vapors, or spray . If inhaled, move the affected individual to fresh air and keep them in a comfortable resting position . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . Store the compound locked up .

Comparison with Similar Compounds
this compound can be compared to similar compounds with different substituents at the 6-position:

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Mécanisme D'action

The mechanism of action of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate with analogs differing in substituent positions, halogen types, and core heterocyclic systems. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Halogen-Substituted Derivatives

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS not provided)
  • Substituents : Chlorine (position 7), iodine (position 8).
  • Synthesis: Prepared via Method B using 2-amino-4-chloro-3-iodopyridine (71% yield) .
  • Properties : Distinct ¹H-NMR signals at δ 8.71 (H-3) and δ 8.55 (H-5) in DMSO-d₆.
  • Application : Used in Suzuki cross-coupling to modify electronic properties for targeted biological activity .
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3)
  • Substituents : Bromine (position 6), fluorine (position 8).
  • Molecular Weight : 287.09 g/mol.
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3)
  • Substituents : Methyl (position 6), bromine (position 8).
  • Synthesis : High yield (83.3%) with HRMS-ESI confirming molecular ion [M+H]⁺ at m/z 283.0091 .
  • Application : Methyl groups may enhance lipophilicity, influencing pharmacokinetic profiles .

Ester and Functional Group Variations

Mthis compound (CAS 354548-08-6)
  • Modification : Methyl ester instead of ethyl.
  • Impact : Reduced steric hindrance and altered solubility compared to the ethyl analog, affecting reaction kinetics in hydrazide formation .
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1198569-36-6)
  • Substituents : Bromine (position 3), nitro (position 6).
  • Reactivity : Nitro groups increase electrophilicity, making the compound suitable for reduction or substitution reactions .

Heterocyclic Core Modifications

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1427376-40-6)
  • Core Structure : Triazolo[1,5-a]pyridine instead of imidazo[1,2-a]pyridine.
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 2091027-84-6)
  • Core Structure : Pyrimidine ring instead of pyridine.
  • Molecular Weight : 284.11 g/mol.
  • Application : Pyrimidine cores are prevalent in kinase inhibitors, suggesting utility in anticancer drug development .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%)
This compound 67625-37-0 C₁₀H₉BrN₂O₂ 269.10 Br (C6) N/A
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 847446-55-3 C₁₁H₁₂BrN₂O₂ 283.09 Br (C8), CH₃ (C6) 83.3
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260763-32-3 C₁₀H₈BrFN₂O₂ 287.09 Br (C6), F (C8) N/A
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate N/A C₁₀H₈ClIN₂O₂ 354.54 Cl (C7), I (C8) 71

Activité Biologique

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 67625-37-0) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound has the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} and features a fused bicyclic structure comprising imidazole and pyridine rings. This unique structure contributes to its reactivity and biological properties, making it a valuable scaffold in drug discovery.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity.
  • Pathways Involved : It influences signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Biological Activities

Research indicates that derivatives of this compound exhibit promising activities against various diseases:

  • Anti-Cancer Activity : Compounds derived from this scaffold have shown efficacy in cancer cell lines. For instance, studies have demonstrated that certain derivatives possess cytotoxic effects against breast and lung cancer cells.
  • Anti-Tuberculosis Activity : this compound has been identified as a potential lead compound against the H37Rv strain of Mycobacterium tuberculosis. Research indicates that modifications to the compound can enhance its potency against tuberculosis pathogens .

Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer properties of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells (IC50 values ranging from 5 to 15 µM) .

Study 2: Anti-Tuberculosis Activity

Another investigation focused on the anti-tuberculosis potential of this compound. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Mycobacterium tuberculosis .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Starting Materials : Reaction of 2-aminopyridine with ethyl bromoacetate.
  • Formation of Intermediate : Conducted in a solvent like dimethylformamide (DMF) with potassium carbonate at elevated temperatures.
  • Cyclization : The intermediate undergoes cyclization to form the final product.

The compound can participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : Capable of forming N-oxides or dehalogenated products.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylateStructureAnticonvulsant properties
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazideStructureAntimicrobial activity

This compound stands out due to its specific substitution pattern that enhances solubility and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. One approach involves reacting 2-aminopyridine with α-bromoketones (e.g., ethyl 3-bromo-2-oxopropionate) in ethanol under reflux, followed by bromination at the 6-position using N-bromosuccinimide (NBS) . Alternatively, continuous flow synthesis methods optimize yield (up to 85%) and purity by maintaining precise temperature and reagent stoichiometry, reducing side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography (via SHELX software ) and nuclear magnetic resonance (NMR) are primary methods. 1^1H NMR confirms the ethyl ester (δ 1.3–1.4 ppm for CH3_3, δ 4.3–4.4 ppm for CH2_2) and imidazo[1,2-a]pyridine protons. High-resolution mass spectrometry (HRMS) validates molecular weight (C10_{10}H9_9BrN2_2O2_2; calc. 284.98 g/mol) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer : The bromine atom at position 6 enhances electrophilic substitution reactivity, while the ethyl ester group at position 2 provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid). LogP (~2.5) indicates moderate lipophilicity, critical for cellular permeability in biological studies .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) inform the electronic properties and interaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal the electron-deficient nature of the imidazo[1,2-a]pyridine core, with the bromine atom increasing electrophilicity at position 5. Molecular electrostatic potential (MEP) maps predict nucleophilic attack sites, aiding in designing substitution reactions. Non-linear optical (NLO) analysis suggests potential in material science applications .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Discrepancies arise from structural analogs (e.g., trifluoromethyl vs. bromo substituents). Systematic SAR studies show that bromine enhances cytotoxicity (IC50_{50} ~5 µM in lung cancer cells) but reduces antimicrobial efficacy compared to fluoro derivatives. Target-specific assays (e.g., kinase inhibition) clarify mechanisms .

Q. How does the compound’s regioselectivity in cross-coupling reactions compare to other imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The 6-bromo substituent facilitates Suzuki-Miyaura coupling at position 6 with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). Unlike 8-bromo analogs, steric hindrance at position 6 limits coupling efficiency (~70% yield vs. >90% for position 8). Computational docking studies rationalize this via steric maps .

Key Research Considerations

  • Contradictions : Variability in biological data underscores the need for standardized assays (e.g., fixed cell lines, consistent inoculum sizes).
  • Advanced Techniques : Use cryo-EM or X-ray crystallography to resolve binding modes with targets like kinases .
  • Safety : Classified under GHS H315/H319 (skin/eye irritation); handle with PPE in ventilated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.